Fusaproliferin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

[(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8+,18-14+,19-11+/t20-,22-,23+,27+/m1/s1 |

InChI Key |

VRGWBRLULZUWAJ-UEWDWXLZSA-N |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Synonyms |

fusaproliferin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fusaproliferin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin is a mycotoxin belonging to the sesterterpenoid class of natural products.[1][2] Produced by various Fusarium species, this secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic, teratogenic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its impact on key cellular signaling pathways. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further research and development.

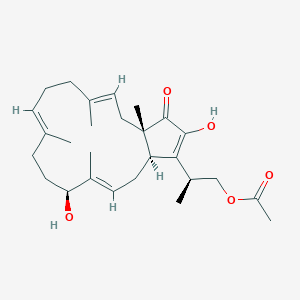

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesterterpene characterized by a complex molecular architecture.[1] Its structure was elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its absolute stereochemistry was confirmed by X-ray diffraction analysis.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₂₇H₄₀O₅ |

| Molecular Weight | 444.6 g/mol |

| IUPAC Name | [(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

| CAS Number | 152469-17-5 |

| SMILES String | C/C/1=C\CC/C(=C/C[C@]2(--INVALID-LINK--O)\C">C@HC(=C(C2=O)O)--INVALID-LINK--COC(=O)C)C)/C |

| InChI Key | VRGWBRLULZUWAJ-UEWDWXLZSA-N |

Physicochemical Characteristics:

This compound is a lipophilic molecule, a property attributed to its fused-ring system and multiple methyl groups.[1] This characteristic suggests good solubility in organic solvents and potential for traversing cellular membranes.[1] While a specific melting point is not widely reported, it is known to be a white, amorphous, sticky mass in its purified form.

Spectral Data:

The structural elucidation of this compound has been supported by detailed mass spectrometry analysis. Electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecular ion at m/z 445. Collision-induced dissociation of the dehydrated protonated molecular ion (m/z 427) results in characteristic fragments from the loss of a water molecule (m/z 409) and acetic acid (m/z 385).[3]

Biological Activity and Toxicology

This compound exhibits a range of biological effects, with its cytotoxicity and anti-inflammatory properties being of particular interest.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cell lines. This toxicity is a critical consideration for its potential therapeutic applications and for understanding its role as a mycotoxin.

Table 2: Cytotoxicity of this compound

| Assay Type | Organism/Cell Line | Result (Value) | Time (hours) |

| LD₅₀ | Brine Shrimp (Artemia salina) | 53.4 µM | 24 |

| CC₅₀ | Lepidopteran SF-9 cells | 100 µM | 24 |

| CC₅₀ | Lepidopteran SF-9 cells | 70 µM | 48 |

| CC₅₀ | Human B-Lymphocyte IARC-171 cells | 60-65 µM | 24 |

| CC₅₀ | Human B-Lymphocyte IARC-171 cells | 55 µM | 48 |

Teratogenicity

Studies on chicken embryos have revealed the teratogenic potential of this compound. Exposure to this mycotoxin can lead to developmental abnormalities. Observed malformations in chicken embryos include anomalous development of extremities, macrocephaly, and an abnormal head-to-body size ratio.[1]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. It has been observed to inhibit the NF-κB and MAPK signaling pathways.[1] This is achieved by reducing the phosphorylation and nuclear translocation of key inflammatory proteins.[1]

Signaling Pathways Affected by this compound

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It has been shown to reduce the phosphorylation of MAPKs, including p38, JNK, and ERK, which are crucial regulators of inflammatory signaling.[1]

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity.

Materials:

-

Artemia salina (brine shrimp) eggs

-

Artificial seawater (3.8% w/v sea salt in distilled water)

-

Hatching tank with aeration

-

Light source

-

96-well microplates

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Micropipettes

Procedure:

-

Hatching of Brine Shrimp: Add Artemia salina eggs to the hatching tank containing artificial seawater. Provide constant aeration and illumination. The nauplii (larvae) will hatch within 24-48 hours.

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in artificial seawater.

-

Assay Setup: Pipette 100 µL of each this compound dilution into the wells of a 96-well plate. Add 10-15 nauplii to each well. Include a negative control (seawater with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate at room temperature (25-30°C) for 24 hours.

-

Data Collection: After 24 hours, count the number of dead nauplii in each well.

-

Analysis: Calculate the percentage of mortality for each concentration and determine the LD₅₀ value using probit analysis or other suitable statistical methods.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell line (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells and collect the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a mycotoxin with a complex chemical structure and a diverse range of biological activities. Its cytotoxic and anti-inflammatory properties make it a subject of interest for both toxicology and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent or as a lead compound for the development of new drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure and absolute stereochemistry of this compound, a toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Fusarium mycotoxins, this compound and beauvericin by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusaproliferin: A Technical Guide to Discovery, Isolation, and Characterization

Introduction

Fusaproliferin is a sesterterpenoid mycotoxin naturally produced by various fungi within the Fusarium genus, most notably Fusarium proliferatum.[1] It was first isolated from a strain of F. proliferatum found on corn with ear rot in northern Italy.[2] Initially named "proliferin," the name was later changed to this compound to avoid confusion with a previously identified substance.[1][3] The compound's structure was fully elucidated in 1993, and its absolute stereochemistry was confirmed in 1996.[1][4] this compound is recognized as an "emerging mycotoxin" due to its potential health risks to humans and animals and its presence in agricultural commodities, particularly maize.[5][6]

This mycotoxin exhibits a range of biological activities, including toxicity towards brine shrimp (Artemia salina), insect cells, and human B lymphocytes.[4][6][7] It has also been reported to have teratogenic effects in chicken embryos.[4] The complex structure and potent biological activities of this compound make it a subject of interest for toxicological studies and a potential scaffold for medicinal chemistry projects, particularly in the development of anticancer agents.[8][9] This guide provides a comprehensive overview of the discovery, production, and detailed methodologies for the isolation and characterization of this compound for researchers and professionals in drug development.

Fungal Production of this compound

This compound is produced by several species in the Fusarium genus. While first discovered in F. proliferatum, it is also synthesized by F. subglutinans, F. solani, and at least fifteen other species.[1][4] Production levels can vary significantly between different fungal strains and are highly dependent on the culture substrate and conditions.[6][7]

Culture and Inoculation

Solid-state fermentation on sterilized grain, particularly corn kernels, is a common and effective method for producing this compound.[2][3][10] Liquid cultures, such as potato dextrose broth, have also been successfully used.[8][11]

Experimental Protocol: Fungal Culture for this compound Production

-

Strain Selection: Select a known this compound-producing strain, such as Fusarium proliferatum ITEM-1494 or Fusarium subglutinans E-1583.[2][10]

-

Substrate Preparation:

-

Inoculation: Inoculate the sterilized substrate with the selected Fusarium strain under aseptic conditions.

-

Incubation: Incubate the cultures at approximately 25-28°C for a period of 21-28 days in the dark.[8][12][13] This extended incubation period allows for the accumulation of secondary metabolites, including this compound.

The general workflow for producing and isolating this compound is depicted below.

Isolation and Purification

The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatographic purification. The selection of solvents and chromatographic conditions is critical for achieving high purity.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Lyophilize (freeze-dry) the fungal culture material to remove water.[3]

-

Extract the dried, milled culture material repeatedly with an appropriate solvent. Methanol has been shown to provide the highest recovery.[10] Other effective solvent systems include methanol/1% aqueous NaCl (55:45, v/v) and ethyl acetate.[3][8][10]

-

Perform the extraction for several days with occasional shaking to ensure maximum recovery of the metabolite.[8]

-

Filter the extract using sterilized cotton and Whatman No. 1 filter paper to remove solid fungal and substrate debris.[8]

-

-

Crude Extract Cleanup (Solvent Partitioning):

-

Concentrate the filtered extract under reduced pressure.

-

Resuspend the crude extract in a suitable solvent mixture, such as methanol-water.

-

Perform liquid-liquid partitioning with a nonpolar solvent like hexane (B92381). This step is highly effective in removing lipids and other nonpolar impurities from the crude extract. Discard the hexane phase.[10]

-

-

Chromatographic Purification:

-

Further purify the sample using preparative High-Performance Liquid Chromatography (HPLC).[10]

-

Column: A C18 reversed-phase preparative column is typically used.[10][11]

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly employed. A typical isocratic mobile phase is acetonitrile/H₂O (80:20, v/v).[10]

-

Detection: Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Verification and Storage:

-

Verify the purity of the isolated this compound using analytical HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

-

Evaporate the solvent from the pure fractions to obtain this compound as a white, gummy solid.[9]

-

Store the purified compound at -20°C. This compound is temperature-sensitive; at 4°C, approximately 8% degradation to deacetyl-fusaproliferin occurs after 30 days. Long-term storage at -20°C minimizes degradation.[10]

-

Data Presentation

Quantitative data regarding this compound's properties and production yields are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectrometric Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₀O₅ | [2] |

| Molar Mass | 444.6 g/mol | [1] |

| Appearance | White gum/solid | [9] |

| Protonated Ion [M+H]⁺ | m/z 445 | [14] |

| Key MS/MS Fragments | m/z 427 [M-H₂O+H]⁺, m/z 409, m/z 385 | [14] |

Table 2: Reported Production Yields of this compound

| Fungal Strain | Substrate | Yield | Reference |

| F. proliferatum ITEM-1494 | Corn Kernels | 120 mg/kg | [2] |

| F. subglutinans E-1583 | Cracked Yellow Corn | 1600 µg/g | [10] |

| F. proliferatum (10 strains) | Whole Maize Kernels | 4 - 350 µg/g | [6] |

| F. subglutinans (12 strains) | Whole Maize Kernels | 100 - 1,000 µg/g | [6] |

| F. subglutinans (33 strains) | Ground Substrate | > 500 µg/g | [7] |

| F. proliferatum (22 isolates) | Rice Culture | Average: 17,700 µg/kg | [15] |

Biosynthesis of this compound

The biosynthesis of this compound, a sesterterpenoid, originates from the terpenoid pathway. The core structure is formed through the cyclization of Geranylgeranyl pyrophosphate (GGPP).[1] A specific gene cluster, designated FUP, is responsible for the enzymatic steps that convert GGPP into the final this compound molecule.[5][16] The key precursor to this compound is terpestacin (B1234833) (also known as siccanol), which is the deacetylated form of the final molecule.[1][5]

The biosynthetic pathway involves the following key steps:

-

Cyclization: The terpene synthase, FUP1, catalyzes the cyclization of GGPP to form the initial sesterterpene backbone.[5][16]

-

Hydroxylation: Two cytochrome P450 enzymes, including FUP2, introduce hydroxyl groups at specific positions on the ring structure.[1][5]

-

Oxidation: A FAD-dependent oxidase (FUP4) performs an oxidation step.[1][16]

-

Acetylation: Finally, an acetyltransferase (FUP5) carries out the acetylation of the terpestacin intermediate to yield this compound.[1][5][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isolation and characterization of this compound, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification and Functional Characterization of the Gene Cluster Responsible for this compound Biosynthesis in Fusarium proliferatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of this compound and Beauvericin in Fusarium-Contaminated Livestock Feed in Iowa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound production by Fusarium subglutinans and its toxicity to Artemia salina, SF-9 insect cells, and IARC/LCL 171 human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification of this compound from cultures of Fusarium subglutinans by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, purification and antibacterial effects of this compound produced by Fusariumsubglutinans in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Toxin-Producing Ability of Fusarium Proliferatum Strains Isolated from Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The toxin-producing ability of Fusarium proliferatum strains isolated from grain - Gavrilova - Acta Naturae [actanaturae.ru]

- 14. Determination of the Fusarium mycotoxins, this compound and beauvericin by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 16. researchgate.net [researchgate.net]

The Enigmatic Mycotoxin: A Technical Guide to the Natural Occurrence and Biological Impact of Fusaproliferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species, is an emerging contaminant of global agricultural commodities. Its presence in the food and feed chain raises significant concerns for human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of this compound in diverse agricultural products, details the analytical methodologies for its detection and quantification, and explores its cytotoxic effects and potential mechanisms of action. A key feature of this guide is the presentation of a hypothetical signaling pathway for this compound-induced cell death, designed to stimulate further research into its molecular toxicology. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction

Mycotoxins, secondary metabolites produced by filamentous fungi, are a persistent threat to food safety and security. Among the vast array of known mycotoxins, those produced by the genus Fusarium are of particular importance due to their widespread contamination of cereal crops. This compound is a bicyclic sesterterpene that was first isolated from Fusarium proliferatum.[1] It often co-occurs with other major Fusarium mycotoxins, such as fumonisins and beauvericin.[2] The toxicological profile of this compound is still being elucidated, but existing studies indicate a range of adverse effects, including cytotoxicity to various cell lines and teratogenic effects in chicken embryos.[3] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals working in mycotoxicology, food safety, and drug development.

Natural Occurrence of this compound in Agricultural Commodities

This compound contamination has been reported in a variety of agricultural commodities worldwide, with the highest prevalence and concentrations typically found in cereals. Maize is a particularly susceptible crop, but this compound has also been detected in other grains such as wheat, barley, oats, and rice.[4][5][6] Its occurrence is influenced by geographical location, climate, and agricultural practices. Data on the natural occurrence of this compound in fruits, vegetables, nuts, and spices is more limited, but its presence has been reported.[7]

Data Presentation: this compound Contamination Levels

The following tables summarize the quantitative data on the natural occurrence of this compound in various agricultural commodities based on published studies.

Table 1: Occurrence of this compound in Cereal Grains

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |

| Maize | Iowa, USA | 8 | 4 (50%) | 100 - 30,000 | - | [2] |

| Maize | Serbia | 190 | - | 0.05 - 8.02 | - | [8] |

| Barley | United Kingdom | - | - | - | - | [9] |

| Oats | United Kingdom | - | - | - | - | [9] |

| Hulless Barley | Czech Republic | - | - | - | - | [5][10] |

| Hulless Oats | Czech Republic | - | - | - | - | [5][10] |

| Rice | Iran | 65 | 0 (0%) | Not Detected | - | [11] |

| Cereals | Spain | 64 | 5 (7.8%) | 1.01 - 6.63 | - | [12] |

Table 2: Occurrence of this compound in Other Agricultural Commodities

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |

| Nuts | Spain | - | - | - | - | [7] |

| Tiger Nuts | Spain | - | - | - | - | [11] |

| Spices | Malaysia | - | - | - | - | [13] |

Note: The data presented are subject to variations in analytical methods, sampling procedures, and geographical and seasonal factors.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for the monitoring of this compound in food and feed. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most commonly employed technique for the determination of this compound.

Sample Preparation: Extraction and Clean-up

A generic protocol for the extraction and clean-up of this compound from a solid matrix (e.g., ground cereal) is outlined below.

Workflow for Sample Preparation

Caption: A typical workflow for the extraction and clean-up of this compound from solid samples.

Detailed Methodology:

-

Homogenization: Grind a representative sample of the agricultural commodity to a fine powder to ensure homogeneity.

-

Extraction:

-

Weigh 5-10 g of the homogenized sample into a centrifuge tube.

-

Add 20-40 mL of an appropriate extraction solvent. A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used.

-

Vortex or shake the mixture vigorously for a specified time (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxin.

-

-

Centrifugation: Centrifuge the extract at a moderate speed (e.g., 3000-5000 x g) for 10-15 minutes to pellet the solid material.

-

Clean-up (optional but recommended):

-

Collect the supernatant.

-

For complex matrices, a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18) may be necessary to remove interfering compounds.

-

Alternatively, a simple dilute-and-shoot approach can be used where the supernatant is diluted with a suitable solvent (e.g., water or mobile phase) before injection.

-

-

Filtration: Filter the final extract through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC): A binary or quaternary pump system capable of delivering a precise and stable gradient.

-

Autosampler: To ensure reproducible injection volumes.

-

Column: A C18 reversed-phase column is typically used for the separation of this compound.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate.

-

Mobile Phase B: Methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%).

-

Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute this compound and separate it from other matrix components.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

-

MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for unequivocal identification and quantification of this compound.

Biological Effects and Signaling Pathways

This compound has been shown to exhibit cytotoxic effects against a range of cell lines, including insect cells and human cancer cells.[3][14] Studies have indicated that it can induce both apoptosis and necrosis.[15] While the precise molecular mechanisms underlying its toxicity are not fully understood, evidence from studies on this compound and other Fusarium mycotoxins suggests the involvement of key cellular signaling pathways.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on the available literature, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. This model integrates the observed induction of reactive oxygen species (ROS) and the potential involvement of the mitochondrial and death receptor pathways, which are common mechanisms of mycotoxin-induced cell death.[16][17]

This compound-Induced Apoptosis Pathway (Hypothetical)

Caption: A hypothetical signaling pathway of this compound-induced apoptosis.

Description of the Proposed Pathway:

-

Induction of Oxidative Stress: this compound is hypothesized to induce the production of reactive oxygen species (ROS) within the cell.[18][19][20] This initial oxidative stress is a common trigger for apoptosis induced by various toxins.

-

Mitochondrial Pathway (Intrinsic Pathway):

-

Elevated ROS levels lead to mitochondrial stress and dysfunction.

-

This can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[16]

-

The activation of Bax promotes the release of cytochrome c from the mitochondria into the cytoplasm.

-

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[21]

-

Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[22]

-

-

Death Receptor Pathway (Extrinsic Pathway):

-

It is also plausible that this compound could activate extrinsic apoptotic pathways, for example, by interacting with death receptors on the cell surface.

-

This would lead to the recruitment of adaptor proteins and the activation of the initiator caspase-8.

-

Activated caspase-8 can directly activate caspase-3.

-

Furthermore, a crosstalk between the extrinsic and intrinsic pathways can occur through the cleavage of Bid to tBid by caspase-8, which then translocates to the mitochondria to amplify the apoptotic signal.

-

Conclusion and Future Perspectives

This compound is an emerging mycotoxin of increasing concern due to its presence in a wide range of agricultural commodities. This technical guide has provided a consolidated overview of its natural occurrence, analytical methodologies, and potential toxicological mechanisms. The provided data tables and experimental protocols serve as a practical resource for researchers in the field. The hypothetical signaling pathway for this compound-induced apoptosis is intended to be a catalyst for further investigation into its molecular toxicology.

Future research should focus on:

-

Expanding surveillance programs to include a wider variety of foodstuffs and geographical regions to better assess human and animal exposure.

-

Validating and standardizing analytical methods for the routine monitoring of this compound.

-

Elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of toxicity.

-

Investigating the potential synergistic or antagonistic effects of this compound when co-occurring with other mycotoxins.

A deeper understanding of the biology and toxicology of this compound is essential for developing effective risk assessment strategies and for safeguarding the global food and feed supply.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of this compound and Beauvericin in Fusarium-Contaminated Livestock Feed in Iowa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Toxin-Producing Ability of Fusarium Proliferatum Strains Isolated from Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusarium Mycotoxins in Two Hulless Oat and Barley Cultivars Used for Food Purposes | MDPI [mdpi.com]

- 6. Fusarium Toxins in Cereals: Occurrence, Legislation, Factors Promoting the Appearance and Their Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Investigation of Fusarium mycotoxins in UK barley and oat production | AHDB [ahdb.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Prevalence, Identification and Mycotoxigenic Potential of Fungi in Common Spices Used in Local Malaysian Cuisines [mdpi.com]

- 14. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fungal responses to reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 21. Proximity- or Conformation-Induced Caspase Activation? | PLOS Biology [journals.plos.org]

- 22. Caspase activation is required for T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fusaproliferin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin (FUS), a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its cytotoxic, anti-inflammatory, teratogenic, and potential estrogenic activities. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis.

Introduction

This compound is a bicyclic sesterterpene that was first isolated from Fusarium proliferatum. It is produced by several Fusarium species, which are common contaminants of cereals and other agricultural products[1]. The molecule's complex structure and potent biological effects have made it a subject of research for potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide aims to consolidate the current knowledge on the biological activities of this compound and its derivatives to aid researchers in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, with a particularly notable activity against pancreatic cancer cells[2][3][4]. The cytotoxic effects appear to be rapid, inducing morphological changes indicative of both apoptosis and necrosis within hours of exposure[4].

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| This compound | MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.13 | [5][6] |

| BXPC-3 | Pancreatic Adenocarcinoma | 0.76 | [5][6] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.9 | [5] | |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 3.9 | [5] | |

| WI-38 | Normal Lung Fibroblast | 18 | [5] | |

| SF-9 | Insect (Spodoptera frugiperda) | ~70 | [7] | |

| IARC/LCL 171 | Human B-Lymphocyte | ~55 | [7] | |

| Terpestacin | U87MG-derived GSCs | Glioblastoma Stem Cells | 20.3 | |

| Compound 9 | Ramos | Burkitt's Lymphoma | 4.6 | [5] |

| Compound 32 | Ramos | Burkitt's Lymphoma | 4.8 | [5] |

Proposed Mechanism of Cytotoxicity and Apoptosis

While the precise signaling pathway of this compound-induced apoptosis is not yet fully elucidated, evidence suggests the involvement of mitochondrial-mediated pathways, a common mechanism for many mycotoxins. This proposed pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The interaction of this compound with DNA may also contribute to its apoptotic effects[1].

Anti-inflammatory Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties by attenuating the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS), as well as pro-inflammatory cytokines.

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to TLR4, this compound prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a reduction in the expression of pro-inflammatory genes.

Teratogenic Activity

This compound has been shown to exert teratogenic effects in chicken embryos, causing developmental abnormalities.

Observed Teratogenic Effects

Studies on chick embryos have revealed that this compound can induce severe teratogenic effects, including:

-

Cephalic dichotomy

-

Macrocephaly

-

Limb asymmetry

-

Hemorrhaging

-

Incomplete closure of the umbilicus

The toxicity of this compound in this model was found to increase with the acetylation of its hydroxyl groups.

Estrogenic Activity

The estrogenic activity of this compound has not been definitively established. While other Fusarium mycotoxins, such as zearalenone (B1683625) and fusarielins, are known to act as mycoestrogens by binding to estrogen receptors and eliciting estrogenic responses[5][8][9], there is currently no direct evidence to confirm similar activity for this compound. Its cytotoxicity has been observed in estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines, suggesting a mechanism that may be independent of estrogen receptor signaling[2]. Further research, such as competitive binding assays and reporter gene assays, is required to elucidate any potential estrogenic or anti-estrogenic properties of this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound and its derivatives by measuring cell metabolic activity.

Materials:

-

96-well microplates

-

Cell culture medium

-

This compound/derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Chick Embryotoxicity Screening Test (CHEST)

This protocol is used to assess the teratogenic potential of this compound.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Egg candler

-

Sterile saline

-

Test compound solution

-

Microsyringe

Procedure:

-

Incubation: Incubate fertile eggs at 37.5-38.5°C with 60-70% humidity.

-

Windowing: On day 3 of incubation, create a small window in the eggshell to expose the embryo.

-

Treatment: Inject the test compound, dissolved in a suitable vehicle, into the air sac or onto the chorioallantoic membrane.

-

Sealing and Re-incubation: Seal the window with paraffin (B1166041) and re-incubate the eggs.

-

Observation: On day 18 of incubation, sacrifice the embryos and examine for mortality, weight, and morphological abnormalities.

-

Data Analysis: Compare the incidence of malformations and other toxic effects in the treated groups with the control group.

Conclusion and Future Directions

This compound and its derivatives exhibit a range of potent biological activities, with their cytotoxic and anti-inflammatory effects being the most well-characterized. The rapid cytotoxicity against pancreatic cancer cells suggests a potential avenue for the development of novel anticancer agents. The anti-inflammatory properties, mediated through the TLR4 pathway, also warrant further investigation for therapeutic applications.

However, several knowledge gaps remain. The precise molecular mechanisms underlying this compound-induced apoptosis need to be elucidated. A more comprehensive analysis of the structure-activity relationships of a wider range of this compound derivatives is necessary to optimize their therapeutic potential. Crucially, the estrogenic activity of this compound remains an open question and requires dedicated investigation to fully assess its safety and potential endocrine-disrupting effects. Future research should focus on these areas to fully unlock the therapeutic promise and understand the toxicological risks associated with this class of mycotoxins.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound production by Fusarium subglutinans and its toxicity to Artemia salina, SF-9 insect cells, and IARC/LCL 171 human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Fusaproliferin Biosynthesis in Fusarium Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaproliferin is a sesterterpenoid mycotoxin produced by several species of the fungal genus Fusarium, most notably Fusarium proliferatum and Fusarium subglutinans.[1][2][3] These fungi are common pathogens of economically important crops such as maize and rice, leading to contamination of food and feed with a variety of mycotoxins.[3][4] this compound exhibits a range of biological activities, including toxicity to brine shrimp, insect cells, and human B lymphocytes, as well as teratogenic effects in chicken embryos.[5][6] The elucidation of its biosynthetic pathway is crucial for understanding its production, developing strategies to mitigate crop contamination, and exploring its potential as a scaffold for drug development. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, and regulatory aspects. It also details key experimental protocols for studying this pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Fusarium proliferatum is orchestrated by a dedicated gene cluster, designated the FUP cluster.[1][2][3] This cluster encodes the enzymes responsible for the stepwise conversion of the primary metabolite geranylgeranyl pyrophosphate (GGPP) into this compound. The pathway involves cyclization, a series of oxidations, and a final acetylation step.

The initial precursor for this compound biosynthesis is GGPP, which is formed through the isoprenoid pathway.[7] The core of the this compound molecule is assembled by the cyclization of GGPP, followed by several modification reactions to yield the final product. The key intermediates in this pathway are preterpestacin and terpestacin (B1234833).[1][2][3]

The FUP Gene Cluster

The FUP gene cluster in F. proliferatum consists of five core genes essential for this compound biosynthesis.[1][2][3]

| Gene | Enzyme Product | Function in Biosynthesis |

| FUP1 | Terpenoid synthase | Cyclization of GGPP to form the sesterterpenoid backbone |

| FUP2 | Cytochrome P450 monooxygenase | Hydroxylation of the terpene backbone |

| FUP3 | Cytochrome P450 monooxygenase | Hydroxylation of the terpene backbone |

| FUP4 | FAD-dependent oxidase | Oxidation of preterpestacin III to terpestacin |

| FUP5 | Acetyltransferase | Acetylation of terpestacin to form this compound |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound from GGPP.

Quantitative Analysis of this compound and Intermediates

The functional characterization of the FUP gene cluster has been elucidated through gene knockout experiments and subsequent metabolite analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The production levels of this compound and its precursor terpestacin in wild-type F. proliferatum and various knockout mutants provide clear evidence for the function of each gene in the pathway.

| F. proliferatum Strain | This compound Production (mg/L) | Terpestacin Production | Notes |

| Wild-Type | 39 ± 13 and 49 ± 8 | Detected | Produces both this compound and terpestacin.[3] |

| ΔFUP1 | Not Detected | Not Detected | Complete loss of this compound and terpestacin production, confirming FUP1's role in the initial cyclization step.[3] |

| ΔFUP4 | Significantly Reduced | Altered intermediates detected | Disruption of the FAD-oxidase affects the oxidation of preterpestacin III to terpestacin, leading to the accumulation of other side products.[1][2][3] |

| ΔFUP5 | Not Detected | Elevated Levels | Absence of the acetyltransferase prevents the final step of this compound synthesis, resulting in the accumulation of the precursor terpestacin.[1][2][3] |

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites, including mycotoxins, is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. While the specific regulation of the this compound (FUP) gene cluster is still under investigation, insights can be drawn from the broader understanding of secondary metabolism regulation in Fusarium species.

Global Regulators: The Velvet Complex

A key global regulatory system in fungi is the Velvet complex, which typically consists of the proteins VeA, VelB, and the global regulator LaeA.[1][4][8] This complex is known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals.[9] In F. proliferatum, the Velvet complex components FpVeA and FpVelB have been shown to regulate the biosynthesis of another mycotoxin, fumonisin.[1] It is highly probable that the Velvet complex also plays a role in regulating the FUP cluster, potentially integrating signals such as light and temperature to control this compound production.

Environmental Factors

The production of mycotoxins in Fusarium is significantly influenced by environmental conditions:

-

Light: Light is a well-established regulator of fungal development and secondary metabolism. In many Fusarium species, light can either enhance or suppress the production of specific mycotoxins.[10][11][12] The Velvet complex is a key mediator of the light response.

-

Temperature: Temperature is another critical factor affecting mycotoxin production. Optimal temperatures for fungal growth may not always coincide with the optimal temperatures for toxin biosynthesis.[13][14]

-

pH: The ambient pH can influence the expression of secondary metabolite genes. For instance, in F. oxysporum, alkaline pH is associated with increased production of fusaric acid.[15][16]

-

Nitrogen Source: The availability and type of nitrogen source can modulate the production of secondary metabolites. Nitrogen metabolite repression, mediated by GATA transcription factors like AreA, plays a crucial role in this regulation.[5][17]

Potential Regulatory Network

The following diagram illustrates the potential regulatory inputs controlling this compound biosynthesis.

Experimental Protocols

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general method for creating gene knockout mutants in Fusarium species, which was employed for the functional characterization of the FUP gene cluster.[18][19][20][21][22]

Experimental Workflow Diagram

Methodology:

-

Vector Construction:

-

Amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target gene from F. proliferatum genomic DNA using high-fidelity polymerase.

-

Clone these flanking regions into a suitable binary vector (e.g., pPK2) on either side of a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph).

-

The resulting knockout vector is then transformed into Escherichia coli for amplification and subsequently introduced into A. tumefaciens strain (e.g., AGL1) by electroporation.

-

-

Agrobacterium-mediated Transformation:

-

Grow the recombinant A. tumefaciens strain in a suitable medium (e.g., LB) with appropriate antibiotics.

-

Induce the virulence (vir) genes by transferring the bacterial culture to an induction medium containing acetosyringone.

-

Prepare a suspension of fresh F. proliferatum conidia.

-

Mix the induced A. tumefaciens culture with the fungal conidia suspension and plate onto a co-cultivation medium.

-

Incubate for 2-3 days to allow for T-DNA transfer.

-

-

Selection and Purification of Transformants:

-

Overlay the co-cultivation plates with a selective medium containing hygromycin B to select for transformants and an antibiotic (e.g., cefotaxime) to inhibit the growth of A. tumefaciens.

-

Subculture resistant colonies to fresh selective medium to obtain pure cultures.

-

Perform single-spore isolation to ensure the genetic homogeneity of the mutant strains.

-

-

Verification of Gene Replacement:

-

Extract genomic DNA from the putative knockout mutants and the wild-type strain.

-

Confirm the correct integration of the knockout cassette and the deletion of the target gene by PCR using primers specific to the flanking regions and the resistance cassette.

-

Further confirmation can be achieved by Southern blot analysis.

-

Extraction and LC-MS/MS Analysis of this compound

This protocol outlines the extraction and analysis of this compound and its intermediates from fungal cultures.[3][23][24][25][26][27][28][29][30][31][32]

Methodology:

-

Fungal Culture and Metabolite Extraction:

-

Inoculate wild-type and mutant F. proliferatum strains on a suitable solid substrate (e.g., autoclaved rice) or in a liquid medium.[25]

-

Incubate the cultures for a sufficient period to allow for mycotoxin production.

-

Extract the metabolites from the culture material using an appropriate solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724), water, and acetic acid.[23][31]

-

The crude extract can be partially purified by liquid-liquid partitioning with hexane (B92381) to remove nonpolar impurities.[23]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a C18 reversed-phase column for separation.

-

A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[3][26]

-

-

Mass Spectrometric Detection:

-

Utilize a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ionization mode.

-

For quantitative analysis, use the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and its intermediates (e.g., terpestacin). The protonated molecular ion of this compound is observed at m/z 445.[24]

-

-

Quantification:

-

Prepare a calibration curve using certified standards of this compound and terpestacin.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

-

-

Conclusion

The elucidation of the this compound biosynthesis pathway in Fusarium species represents a significant advancement in our understanding of mycotoxin production in these important plant pathogens. The identification of the FUP gene cluster and the functional characterization of its constituent genes provide a molecular basis for the development of targeted strategies to control this compound contamination in agricultural commodities. Furthermore, the detailed knowledge of the enzymatic transformations involved in this pathway opens up possibilities for the biocatalytic production of novel sesterterpenoid compounds with potential applications in medicine and agriculture. Future research should focus on unraveling the specific regulatory networks that govern the expression of the FUP cluster to devise more effective control measures.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Functional Characterization of the Gene Cluster Responsible for this compound Biosynthesis in Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Characterization of the Gene Cluster Responsible for this compound Biosynthesis in Fusarium proliferatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The velvet gene, FgVe1, affects fungal development and positively regulates trichothecene biosynthesis and pathogenicity in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of this compound, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The velvet complex governs mycotoxin production and virulence of Fusarium oxysporum on plant and mammalian hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of light and incubation temperature on production by species of Fusarium of metabolites toxic to larvae of Tenebrio molitor L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. Alkaline pH, Low Iron Availability, Poor Nitrogen Sources and CWI MAPK Signaling Are Associated with Increased Fusaric Acid Production in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkaline pH, Low Iron Availability, Poor Nitrogen Sources and CWI MAPK Signaling Are Associated with Increased Fusaric Acid Production in Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 18. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 21. Targeted Genetic Engineering via Agrobacterium-Mediated Transformation in Fusarium solani | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Purification of this compound from cultures of Fusarium subglutinans by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of the Fusarium mycotoxins, this compound and beauvericin by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isolation, purification and antibacterial effects of this compound produced by Fusariumsubglutinans in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. lcms.cz [lcms.cz]

- 29. mdpi.com [mdpi.com]

- 30. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Cellular Mechanism of Action of Fusaproliferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin, a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at a cellular level. It delves into its impact on cellular morphology, induction of programmed cell death, and potential molecular targets. This document also collates quantitative data from various studies and outlines key experimental protocols to facilitate further research in this area.

Introduction

This compound (FUS) is a mycotoxin belonging to the sesterterpene class of natural products, first isolated from Fusarium proliferatum.[1] It is also produced by other Fusarium species, including Fusarium subglutinans.[2][3] Structurally, this compound possesses a complex bicyclic skeleton.[4] Early studies on this compound focused on its toxicity to various organisms, including brine shrimp (Artemia salina), insect cells, and human B lymphocytes, as well as its teratogenic effects in chicken embryos.[2][3][5] More recently, research has highlighted its potent and rapid cytotoxic effects against several human cancer cell lines, particularly pancreatic and breast cancer, suggesting its potential as a scaffold for the development of novel anticancer agents.[2][6][7] This guide will explore the cellular and molecular mechanisms that underpin the biological activities of this compound.

Cellular Mechanism of Action

The primary cellular effect of this compound is the induction of rapid and potent cytotoxicity in susceptible cells.[2][8] This toxicity manifests through a combination of cellular events, including the induction of apoptosis and necrosis, leading to cell death.

Induction of Apoptosis and Necrosis

Microscopic examination of cancer cells treated with this compound reveals significant morphological changes indicative of both apoptosis and necrosis occurring within a short period of 4 to 8 hours.[2][8] These changes include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are characteristic features of apoptosis. Concurrently, signs of necrosis, such as cell swelling and loss of membrane integrity, are also observed.[2] This dual mechanism of cell death induction suggests that this compound may activate multiple signaling pathways. While the precise signaling cascades are still under investigation, the rapid onset of these events points towards a potent and direct insult to the cell.

Other mycotoxins from Fusarium species are known to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9] It is plausible that this compound shares a similar mechanism.

Potential Involvement of Oxidative Stress

Several Fusarium mycotoxins are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) within the cell.[10][11] This increase in ROS can lead to damage of cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. While direct evidence for this compound-induced oxidative stress is still emerging, the observed cellular damage is consistent with such a mechanism. The induction of DNA damage has been suggested by the observation of non-covalent interactions between this compound and DNA.[5]

Potential Effects on Mitochondria

Mitochondria play a central role in the regulation of apoptosis. Many toxins exert their cytotoxic effects by disrupting mitochondrial function. Other Fusarium mycotoxins, such as enniatins and beauvericin (B1667859), have been shown to cause mitochondrial dysfunction by affecting mitochondrial volume regulation, oxidative phosphorylation, and ion homeostasis.[12] Butenolide, another Fusarium mycotoxin, induces mitochondrial swelling and oxidative damage in myocardial mitochondria.[13] Given the central role of mitochondria in apoptosis, it is highly probable that this compound's mechanism of action involves the disruption of mitochondrial integrity and function.

Quantitative Data Summary

The cytotoxic potency of this compound has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cell lines.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 0.13 | [14] |

| BXPC-3 | Pancreatic Cancer | 0.76 | [14] |

| MDA-MB-231 | Breast Cancer | 1.9 | [14] |

| MCF7 | Breast Cancer | 3.9 | [14] |

| WI38 | Lung Fibroblast | 18 | [14] |

| SF-9 | Insect Cells | ~70 (CC50) | [3] |

| IARC/LCL 171 | Human B Lymphocytes | ~55 (CC50) | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of this compound against cancer cell lines.[2]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cultured cells.

Materials:

-

Target cell lines (e.g., MIA PaCa-2, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. For time-dependent assays, separate plates are used for each time point (e.g., 4 and 8 hours).[2][8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Morphological Analysis of Cell Death

This protocol is based on the microscopic observation of cells treated with this compound.[2]

Objective: To visually assess the morphological changes in cells undergoing apoptosis and/or necrosis after treatment with this compound.

Materials:

-

Target cell lines

-

6-well plates or chamber slides

-

Complete cell culture medium

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into 6-well plates or chamber slides and allow them to attach overnight.

-

Compound Treatment: Treat the cells with this compound at a specific concentration (e.g., IC50 or a multiple thereof) for various time points (e.g., 4 and 8 hours). Include a vehicle-treated control.

-

Microscopic Observation: At each time point, observe the cells under an inverted microscope. Capture images of the cells, paying close attention to morphological changes such as cell rounding, shrinkage, membrane blebbing, and detachment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. Isolation and characterization of this compound, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound production by Fusarium subglutinans and its toxicity to Artemia salina, SF-9 insect cells, and IARC/LCL 171 human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and absolute stereochemistry of this compound, a toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fusaric acid-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Fusarium mycotoxin butenolide on myocardial mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Toxicological Profile of Fusaproliferin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaproliferin (FUS), a sesterterpenoid mycotoxin produced by various Fusarium species, has garnered scientific interest due to its potent biological activities. This document provides a comprehensive overview of the in vitro and in vivo toxicological profile of this compound, drawing from the existing scientific literature. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and toxicology. The guide summarizes quantitative toxicological data, details key experimental methodologies, and visualizes known cellular pathways affected by this mycotoxin. While significant in vitro cytotoxic data exists, a notable gap remains in the in vivo toxicological data for mammalian species.

Introduction

This compound is a mycotoxin first isolated from Fusarium proliferatum. It is also produced by other species within the Fusarium genus, which are common contaminants of cereals and other agricultural products[1]. The toxicological significance of this compound is an area of ongoing research, with studies indicating a range of effects from cytotoxicity against cancer cell lines to teratogenicity in avian embryos[2][3]. This guide synthesizes the current knowledge on the toxicological properties of this compound to support further investigation and risk assessment.

In Vitro Toxicological Profile

The primary focus of this compound research has been its in vitro effects, particularly its cytotoxicity against various cancer cell lines.

Cytotoxicity

This compound has demonstrated potent and rapid cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| MIA PaCa-2 | Pancreatic Cancer | 0.13 ± 0.09 | [2] |

| BXPC-3 | Pancreatic Cancer | 0.76 ± 0.24 | [2] |

| MDA-MB-231 | Breast Cancer | 1.9 ± 0.32 | [2] |

| MCF-7 | Breast Cancer | 3.9 ± 0.75 | [2] |

| WI-38 | Lung Fibroblast | 18 ± 0.66 | [2] |

| IARC/LCL 171 | Human B-Lymphocyte | ~55 (48h exposure) | [4] |

| SF-9 | Insect (Lepidopteran) | ~70 (48h exposure) |[4] |

Studies have shown that the cytotoxic effect of this compound is rapid, with morphological changes indicative of both apoptosis and necrosis observed within 4 to 8 hours of exposure[2].

Genotoxicity

Currently, there is a lack of specific studies investigating the genotoxic potential of this compound using standard assays such as the Comet assay or the micronucleus test. This represents a significant data gap in its toxicological profile.

Mechanism of Action: Induction of Apoptosis and Necrosis

The cytotoxic effects of this compound are attributed to the induction of both apoptotic and necrotic cell death pathways[2]. While the precise molecular targets of this compound have not yet been fully elucidated, the general pathways of apoptosis and necrosis are well-characterized.

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of caspase activation. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.

Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. Unlike apoptosis, necrosis is generally considered a passive and unregulated process, often resulting from severe cellular injury.

In Vivo Toxicological Profile

The in vivo toxicity of this compound has been less extensively studied compared to its in vitro effects. The available data is primarily focused on non-mammalian models.

Acute Toxicity

To date, there are no publicly available studies reporting the median lethal dose (LD50) of this compound in rodent models. This represents a critical gap in the comprehensive toxicological assessment of this mycotoxin.

Teratogenicity

This compound has been shown to exert teratogenic effects in chicken embryos.

Table 2: In Vivo Teratogenicity of this compound in Chicken Embryos

| Species | Dose | Administration Route | Observed Effects | Reference |

|---|

| Chicken Embryo | 5 mM | In ovo injection | Cephalic dichotomy, macrocephaly, limb asymmetry, hemorrhaging, incomplete umbilical closure |[5] |

Other In Vivo Effects

This compound has demonstrated toxicity in the brine shrimp (Artemia salina) lethality assay, a common preliminary screen for toxic compounds[3].

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A sterile-filtered MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vivo Teratogenicity: Chick Embryotoxicity Screening Test (CHEST)

The CHEST is a method used to assess the potential of a substance to cause developmental toxicity.

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated under standard conditions (e.g., 37.5°C, 60% humidity) for a specific period to allow the embryos to reach the desired developmental stage (e.g., Hamburger-Hamilton stage 10-11).

-

Windowing: A small window is carefully made in the eggshell to expose the embryo.

-

Substance Administration: A solution of this compound at the desired concentration is injected into the yolk sac or applied directly to the embryo. A control group receiving the vehicle is also included.

-

Sealing and Re-incubation: The window is sealed (e.g., with paraffin (B1166041) wax or tape), and the eggs are returned to the incubator for a further period.

-

Embryo Examination: At the end of the incubation period, the embryos are carefully removed and examined for viability, gross morphological abnormalities, and other developmental endpoints.

Discussion and Future Directions

The available data clearly indicate that this compound is a potent cytotoxic agent in vitro, inducing both apoptosis and necrosis in cancer cell lines. Its teratogenic effects in avian embryos also raise concerns about its potential developmental toxicity. However, a significant knowledge gap exists regarding its in vivo toxicity in mammals. The absence of acute toxicity data, such as LD50 values in rodents, and the lack of studies on its genotoxicity and chronic toxicity are major limitations in performing a comprehensive risk assessment.

Future research should prioritize:

-

In vivo toxicity studies in rodent models to determine acute (LD50), sub-chronic, and chronic toxicity.

-

Genotoxicity assessment using standard assays like the Ames test, micronucleus assay, and Comet assay.

-

Mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound that lead to apoptosis and necrosis.

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Conclusion

This compound exhibits significant in vitro cytotoxicity and in vivo teratogenicity in an avian model. While these findings highlight its potential as a lead compound for anticancer drug development, they also underscore the need for a more thorough toxicological evaluation. The lack of comprehensive in vivo mammalian toxicity data currently limits a full understanding of its risk to human and animal health. Further research is imperative to fill these knowledge gaps and to fully characterize the toxicological profile of this mycotoxin.

References

- 1. Isolation and characterization of this compound, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]